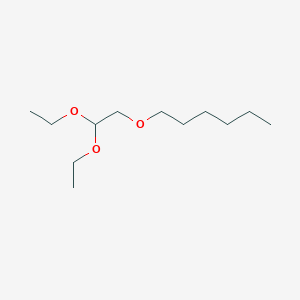
1-(2,2-Diethoxyethoxy)hexane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2,2-Diethoxyethoxy)hexane, also known as DEEH, is a chemical compound that has gained attention in scientific research due to its unique properties. DEEH is a clear, colorless liquid that is soluble in water and organic solvents. It is commonly used as a solvent in various applications, including the synthesis of pharmaceuticals, agrochemicals, and polymers.
Wirkmechanismus
The mechanism of action of 1-(2,2-Diethoxyethoxy)hexane is not fully understood, but it is believed to act as a nonpolar solvent that can dissolve lipophilic compounds. 1-(2,2-Diethoxyethoxy)hexane has been shown to be an effective solvent for the extraction of natural products from plants, which suggests that it can disrupt the cell membrane and extract lipophilic compounds from the plant cells.
Biochemische Und Physiologische Effekte
1-(2,2-Diethoxyethoxy)hexane has not been extensively studied for its biochemical and physiological effects. However, it has been shown to have low toxicity and is not expected to cause significant adverse effects in humans or animals. 1-(2,2-Diethoxyethoxy)hexane has been used as a solvent in various in vitro and in vivo studies, and no significant adverse effects have been reported.
Vorteile Und Einschränkungen Für Laborexperimente
1-(2,2-Diethoxyethoxy)hexane has several advantages as a solvent for lab experiments. It is a nonpolar solvent that can dissolve lipophilic compounds, which makes it useful for the extraction of natural products. 1-(2,2-Diethoxyethoxy)hexane is also a relatively low toxicity solvent, which makes it safer to use in lab experiments compared to other solvents. However, 1-(2,2-Diethoxyethoxy)hexane has some limitations as a solvent. It is not a polar solvent, which means that it may not be effective for the extraction of polar compounds. 1-(2,2-Diethoxyethoxy)hexane also has a high boiling point, which may limit its use in some lab experiments.
Zukünftige Richtungen
There are several future directions for research on 1-(2,2-Diethoxyethoxy)hexane. One area of research could be to investigate the mechanism of action of 1-(2,2-Diethoxyethoxy)hexane and how it interacts with lipophilic compounds. Another area of research could be to explore the potential use of 1-(2,2-Diethoxyethoxy)hexane as a solvent for the extraction of natural products from plants. Additionally, research could be conducted to develop new methods for the synthesis of 1-(2,2-Diethoxyethoxy)hexane that are more efficient and cost-effective. Finally, further studies could be conducted to investigate the potential use of 1-(2,2-Diethoxyethoxy)hexane in various industrial applications, such as the production of polymers and surfactants.
Conclusion
In conclusion, 1-(2,2-Diethoxyethoxy)hexane is a chemical compound that has gained attention in scientific research due to its unique properties as a solvent. It has been used in various applications, including the synthesis of pharmaceuticals, agrochemicals, and polymers. 1-(2,2-Diethoxyethoxy)hexane has several advantages as a solvent, including its ability to dissolve lipophilic compounds and its low toxicity. However, it also has some limitations, such as its inability to dissolve polar compounds and its high boiling point. Future research on 1-(2,2-Diethoxyethoxy)hexane could focus on investigating its mechanism of action, exploring its potential use in the extraction of natural products, developing more efficient synthesis methods, and investigating its potential use in various industrial applications.
Wissenschaftliche Forschungsanwendungen
1-(2,2-Diethoxyethoxy)hexane has been used in various scientific research applications, including as a solvent for the synthesis of pharmaceuticals and agrochemicals. It has also been used as a reagent in the preparation of polymers and in the production of surfactants. 1-(2,2-Diethoxyethoxy)hexane has been shown to be an effective solvent for the extraction of natural products from plants and has been used in the isolation of bioactive compounds.
Eigenschaften
CAS-Nummer |
18266-50-7 |
|---|---|
Produktname |
1-(2,2-Diethoxyethoxy)hexane |
Molekularformel |
C12H26O3 |
Molekulargewicht |
218.33 g/mol |
IUPAC-Name |
1-(2,2-diethoxyethoxy)hexane |
InChI |
InChI=1S/C12H26O3/c1-4-7-8-9-10-13-11-12(14-5-2)15-6-3/h12H,4-11H2,1-3H3 |
InChI-Schlüssel |
JZUZJJCWIKMTAO-UHFFFAOYSA-N |
SMILES |
CCCCCCOCC(OCC)OCC |
Kanonische SMILES |
CCCCCCOCC(OCC)OCC |
Andere CAS-Nummern |
18266-50-7 |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details






Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

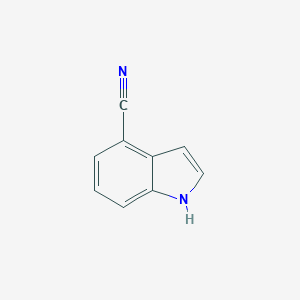
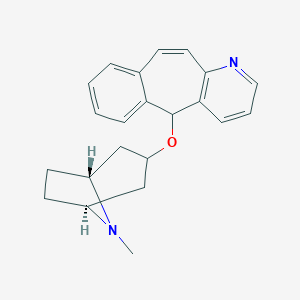
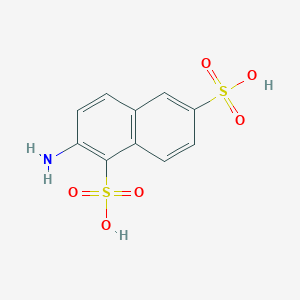
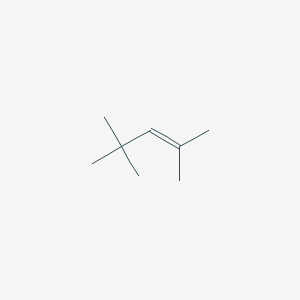
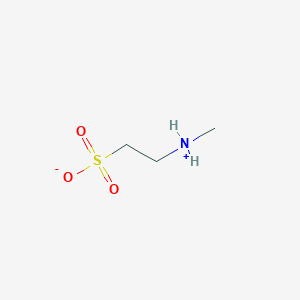
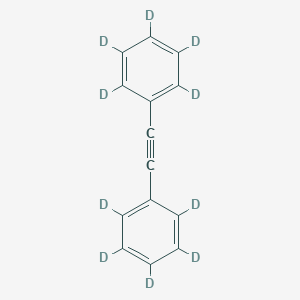
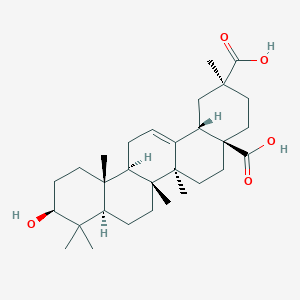
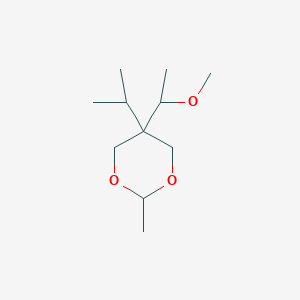
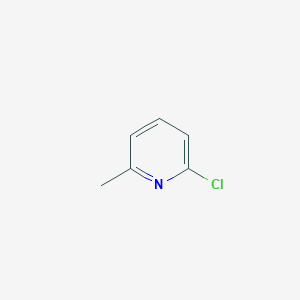
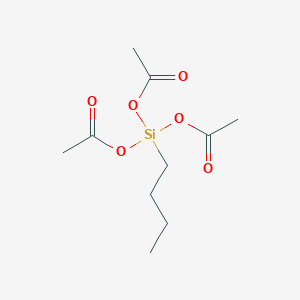
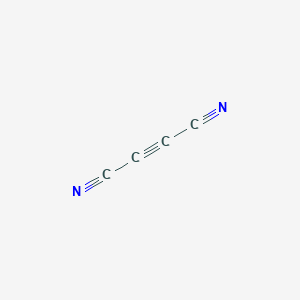
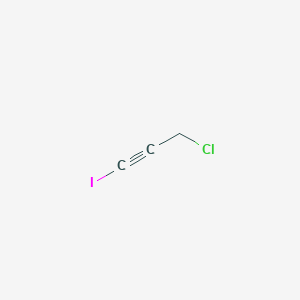
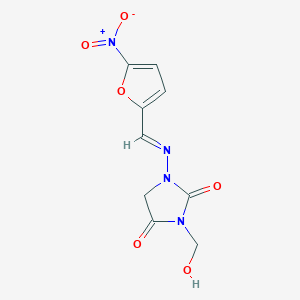
![Ethanol, 2,2'-[(4-nitrophenyl)imino]bis-](/img/structure/B94470.png)